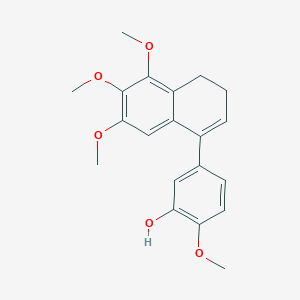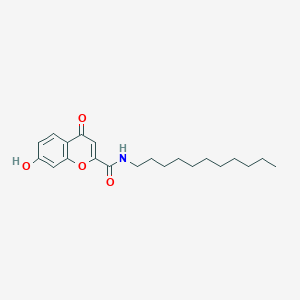
7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties . The structure of this compound includes a benzopyran core with a hydroxy group at position 7, an oxo group at position 4, and an undecyl chain attached to the nitrogen atom at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide typically involves the cyclocondensation reaction of N-substituted cyanoacetamide with salicylaldehyde or its derivatives in ethanol . The reaction conditions often include heating and stirring to facilitate the formation of the benzopyran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.
Reduction: The oxo group at position 4 can be reduced to form a hydroxyl group.
Substitution: The undecyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkylating agents and catalysts can be employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 7-Keto-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide.
Reduction: 7-Hydroxy-4-hydroxy-N-undecyl-4H-1-benzopyran-2-carboxamide.
Substitution: N-alkyl or N-aryl derivatives of the original compound.
Scientific Research Applications
7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . It may also modulate signaling pathways involved in inflammation and cell survival, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid 7-glucoside .
- 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one .
- 5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid .
Uniqueness
7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the undecyl chain enhances its lipophilicity, potentially improving its ability to cross cell membranes and exert its effects within cells.
Properties
CAS No. |
919120-90-4 |
|---|---|
Molecular Formula |
C21H29NO4 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
7-hydroxy-4-oxo-N-undecylchromene-2-carboxamide |
InChI |
InChI=1S/C21H29NO4/c1-2-3-4-5-6-7-8-9-10-13-22-21(25)20-15-18(24)17-12-11-16(23)14-19(17)26-20/h11-12,14-15,23H,2-10,13H2,1H3,(H,22,25) |
InChI Key |
KWEZDPAIFPKNNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


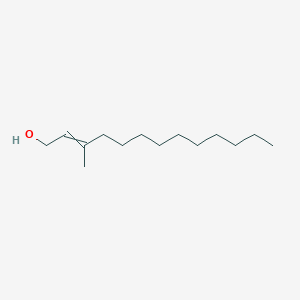
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12620755.png)
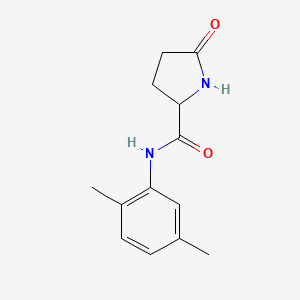
![(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol](/img/structure/B12620774.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12620782.png)
![(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane](/img/structure/B12620789.png)
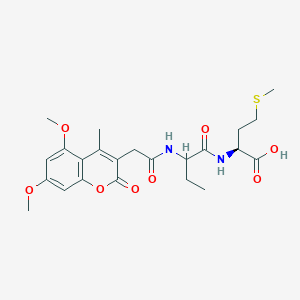

![2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620807.png)

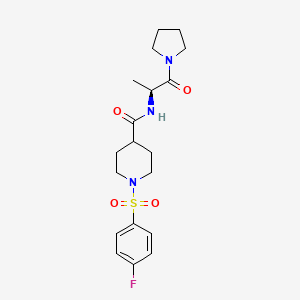
![[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12620822.png)
![4-[4-(Phenoxymethyl)phenyl]butanoic acid](/img/structure/B12620828.png)
